molecular formula C25H28N2O5 B12000056 Propyl 4-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate

Propyl 4-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate

Cat. No.: B12000056
M. Wt: 436.5 g/mol
InChI Key: JZEFURLEFPRSJF-UHFFFAOYSA-N
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Description

Propyl 4-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and a benzoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate typically involves multiple steps. One common method starts with the preparation of the quinoline core, which can be synthesized through the Skraup synthesis or the Friedländer synthesis. These methods involve the cyclization of aniline derivatives with glycerol or aldehydes in the presence of an acid catalyst.

Once the quinoline core is prepared, it undergoes further functionalization to introduce the hydroxy and oxo groups. This can be achieved through oxidation reactions using reagents such as potassium permanganate or chromium trioxide. The pentyl group is then introduced via alkylation reactions using pentyl halides.

The final step involves the esterification of the quinoline derivative with propyl 4-aminobenzoate. This reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired ester linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using strong oxidizing agents.

    Reduction: The oxo group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoate ester group can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted benzoates.

Scientific Research Applications

Propyl 4-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of propyl 4-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit certain enzymes by binding to their active sites, preventing the enzymes from catalyzing their reactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate
  • Methyl 4-{[(4-hydroxy-2-oxo-1-butyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate
  • Butyl 4-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate

Uniqueness

Propyl 4-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the pentyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C25H28N2O5

Molecular Weight

436.5 g/mol

IUPAC Name

propyl 4-[(4-hydroxy-2-oxo-1-pentylquinoline-3-carbonyl)amino]benzoate

InChI

InChI=1S/C25H28N2O5/c1-3-5-8-15-27-20-10-7-6-9-19(20)22(28)21(24(27)30)23(29)26-18-13-11-17(12-14-18)25(31)32-16-4-2/h6-7,9-14,28H,3-5,8,15-16H2,1-2H3,(H,26,29)

InChI Key

JZEFURLEFPRSJF-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)C(=O)OCCC)O

Origin of Product

United States

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